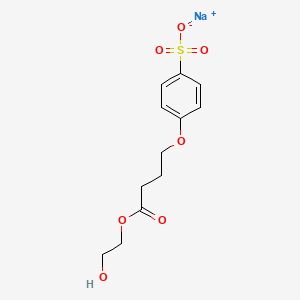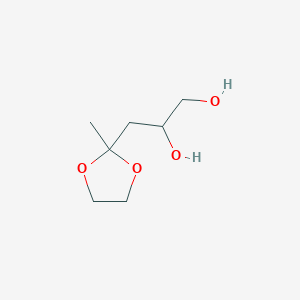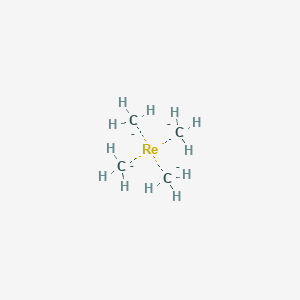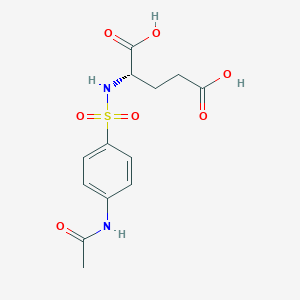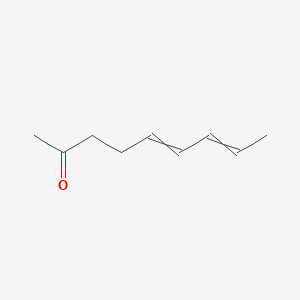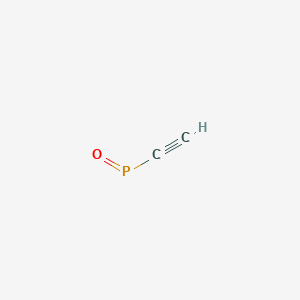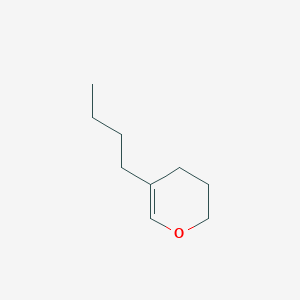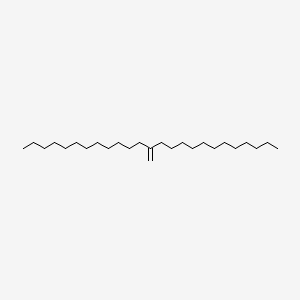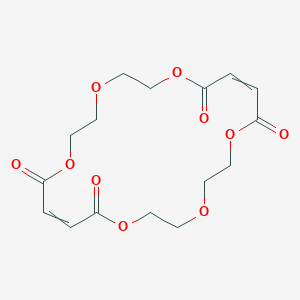
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone is a complex organic compound with the molecular formula C16H20O10 It is known for its unique structure, which includes multiple oxygen atoms arranged in a cyclic pattern
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of linear precursors containing multiple ether and carbonyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the proper formation of the cyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate the desired product.
化学反応の分析
Types of Reactions
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ether derivatives.
科学的研究の応用
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism by which 1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone exerts its effects involves its interaction with specific molecular targets. The compound’s multiple oxygen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling processes.
類似化合物との比較
Similar Compounds
1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone: Similar in structure but lacks the diene functionality.
Crown Ethers: Compounds like 18-crown-6 have similar cyclic ether structures but differ in the number of oxygen atoms and overall ring size.
Polyethylene Glycol (PEG): While not cyclic, PEG shares the ether linkages and is used in similar applications.
Uniqueness
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone is unique due to its combination of cyclic ether and diene functionalities. This dual characteristic allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets compared to its analogs.
特性
CAS番号 |
62538-58-3 |
|---|---|
分子式 |
C16H20O10 |
分子量 |
372.32 g/mol |
IUPAC名 |
1,4,7,12,15,18-hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone |
InChI |
InChI=1S/C16H20O10/c17-13-1-2-14(18)24-10-6-22-8-12-26-16(20)4-3-15(19)25-11-7-21-5-9-23-13/h1-4H,5-12H2 |
InChIキー |
IDKFDWCCCBXZBG-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)C=CC(=O)OCCOCCOC(=O)C=CC(=O)OCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


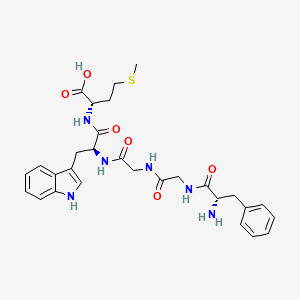
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)
